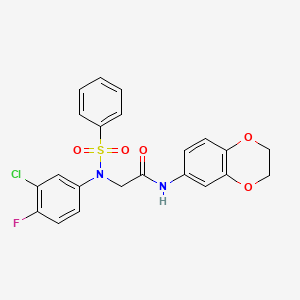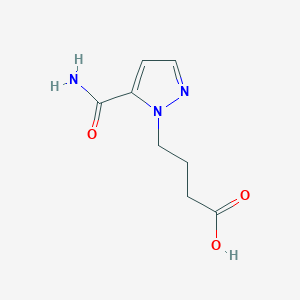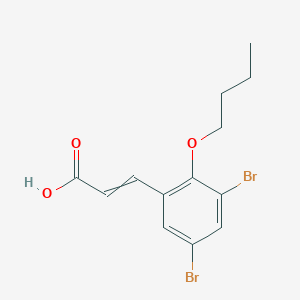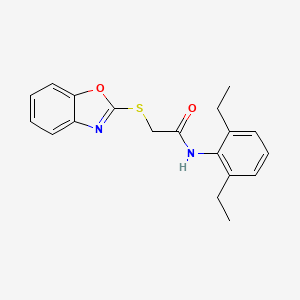![molecular formula C14H13NO B12466851 3-[(E)-(benzylimino)methyl]phenol](/img/structure/B12466851.png)
3-[(E)-(benzylimino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(E)-(benzylimino)methyl]phenol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of an imine group (–RC=N–) formed by the condensation of an aldehyde or ketone with a primary amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(benzylimino)methyl]phenol typically involves the condensation reaction between benzaldehyde and 3-aminophenol. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired Schiff base.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions. This includes using a continuous flow reactor to maintain a consistent reaction environment and improve yield. The use of catalysts such as acidic or basic catalysts can also enhance the reaction rate and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(E)-(benzylimino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the imine group can lead to the formation of secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinones
Reduction: Secondary amines
Substitution: Substituted phenol derivatives
Wissenschaftliche Forschungsanwendungen
3-[(E)-(benzylimino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with various transition metals.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Industry: The compound is used in the synthesis of dyes and pigments, as well as in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of 3-[(E)-(benzylimino)methyl]phenol involves its interaction with various molecular targets. The imine group can form coordination complexes with metal ions, which can then interact with biological molecules. The phenol group can undergo redox reactions, contributing to its antioxidant properties. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde Schiff bases: Similar compounds include other Schiff bases formed from benzaldehyde and different amines.
Phenol derivatives: Compounds such as cresols and other substituted phenols share similar chemical properties.
Uniqueness
3-[(E)-(benzylimino)methyl]phenol is unique due to the presence of both the imine and phenol functional groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C14H13NO |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
3-(benzyliminomethyl)phenol |
InChI |
InChI=1S/C14H13NO/c16-14-8-4-7-13(9-14)11-15-10-12-5-2-1-3-6-12/h1-9,11,16H,10H2 |
InChI-Schlüssel |
DFEGWIDUPWZZFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN=CC2=CC(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Dimethylamino)ethyl]-2-[N-(2,4-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B12466770.png)



![2-(3-Methoxyphenyl)-2-oxoethyl 4-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B12466793.png)
![5-bromo-N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B12466795.png)
![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12466807.png)
![4-[(E)-(3,4-dichlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B12466809.png)
![2-oxo-2-phenylethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B12466815.png)

![2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B12466830.png)
![N-(4-{4-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)-3-methylbenzamide](/img/structure/B12466854.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466856.png)
![N-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12466864.png)
